molecular formula C22H26N4O4 B4083386 N-[4-(4-morpholinylmethyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide

N-[4-(4-morpholinylmethyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide

Cat. No. B4083386
M. Wt: 410.5 g/mol
InChI Key: BXASVFQKBLRSFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-morpholinylmethyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide, also known as MNPA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MNPA has been studied for its effects on various biological processes and has shown promising results in preclinical studies.

Mechanism of Action

The exact mechanism of action of N-[4-(4-morpholinylmethyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide is not fully understood, but it is believed to act on various cellular pathways. N-[4-(4-morpholinylmethyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. Additionally, N-[4-(4-morpholinylmethyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide has been found to modulate the activity of certain receptors in the brain, which could explain its neuroprotective effects.
Biochemical and Physiological Effects:
N-[4-(4-morpholinylmethyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide has been found to have various biochemical and physiological effects. N-[4-(4-morpholinylmethyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, such as protein kinase C and cyclin-dependent kinase 4. Additionally, N-[4-(4-morpholinylmethyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide has been found to modulate the activity of certain receptors in the brain, such as the N-methyl-D-aspartate receptor, which could explain its neuroprotective effects. N-[4-(4-morpholinylmethyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide has also been found to have anti-inflammatory effects, which could be useful in treating inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

N-[4-(4-morpholinylmethyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide has several advantages for lab experiments, including its ability to inhibit cancer cell growth, modulate brain receptor activity, and have anti-inflammatory effects. However, N-[4-(4-morpholinylmethyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide also has limitations, including its complex synthesis method and potential toxicity at high doses. Additionally, more research is needed to fully understand the mechanism of action of N-[4-(4-morpholinylmethyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide and its potential side effects.

Future Directions

There are several future directions for research on N-[4-(4-morpholinylmethyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide. One area of focus could be on optimizing the synthesis method to make it more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of N-[4-(4-morpholinylmethyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide and its potential therapeutic applications. Future research could also focus on identifying potential side effects of N-[4-(4-morpholinylmethyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide and developing strategies to mitigate them. Finally, N-[4-(4-morpholinylmethyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide could be studied in combination with other drugs to enhance its therapeutic effects.

Scientific Research Applications

N-[4-(4-morpholinylmethyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. N-[4-(4-morpholinylmethyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, N-[4-(4-morpholinylmethyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide has been found to have anti-inflammatory effects, which could be useful in treating inflammatory diseases such as arthritis. N-[4-(4-morpholinylmethyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide has also been studied for its neuroprotective effects, suggesting its potential use in treating neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

N-[4-(morpholin-4-ylmethyl)phenyl]-3-nitro-4-pyrrolidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4/c27-22(18-5-8-20(21(15-18)26(28)29)25-9-1-2-10-25)23-19-6-3-17(4-7-19)16-24-11-13-30-14-12-24/h3-8,15H,1-2,9-14,16H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXASVFQKBLRSFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)CN4CCOCC4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(morpholin-4-ylmethyl)phenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-morpholinylmethyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[4-(4-morpholinylmethyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-[4-(4-morpholinylmethyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-[4-(4-morpholinylmethyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-[4-(4-morpholinylmethyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-[4-(4-morpholinylmethyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.